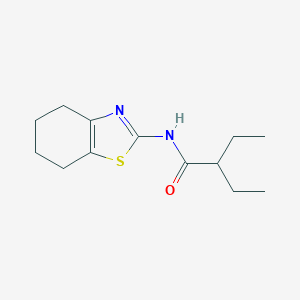![molecular formula C15H16F3NO4S B256525 Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B256525.png)
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate, also known as CTSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTSA is a white crystalline powder with a molecular formula of C16H17F3NO4S and a molecular weight of 385.37 g/mol.
Wirkmechanismus
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate works by binding to the active site of COX-2, preventing the enzyme from converting arachidonic acid into prostaglandins, which are involved in the inflammation process. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate also inhibits the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to reduce inflammation and tumor growth. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a low toxicity profile and has been shown to be effective in inhibiting the activity of certain enzymes and proteins. However, Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has limitations in terms of its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate. One potential application is in the development of anti-inflammatory drugs. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to be effective in inhibiting the activity of COX-2, which is involved in the inflammation process. Another potential application is in the development of anti-cancer drugs. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to determine the full potential of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate and its applications in scientific research.
Synthesemethoden
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate can be synthesized through a multi-step reaction process starting from commercially available starting materials. The synthesis involves the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with cyclohexyl bromoacetate in the presence of a base to yield the desired product. The reaction conditions and purification methods have been optimized to obtain high yields and purity of Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has shown potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its anti-inflammatory and anti-cancer properties. Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammation process. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
Produktname |
Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate |
|---|---|
Molekularformel |
C15H16F3NO4S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
cyclohexyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate |
InChI |
InChI=1S/C15H16F3NO4S/c16-15(17,18)10-6-7-13(12(8-10)19(21)22)24-9-14(20)23-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2 |
InChI-Schlüssel |
PQUSKFIUSUCXKC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Kanonische SMILES |
C1CCC(CC1)OC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



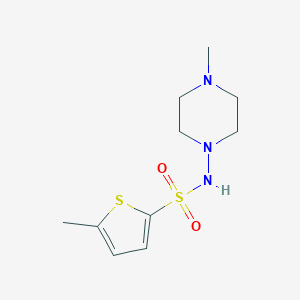
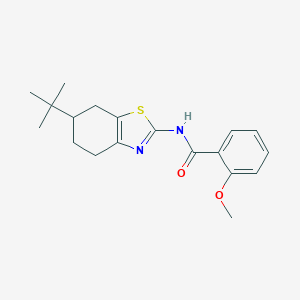
![3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B256452.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256453.png)
![2-methoxyethyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B256455.png)
![ethyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B256456.png)
![methyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B256457.png)
![3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B256458.png)
![Ethyl {2,4-dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetate](/img/structure/B256460.png)
![N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B256463.png)
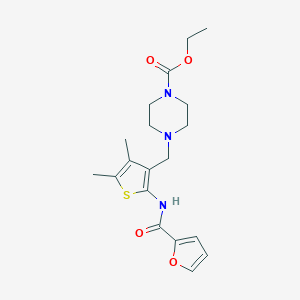
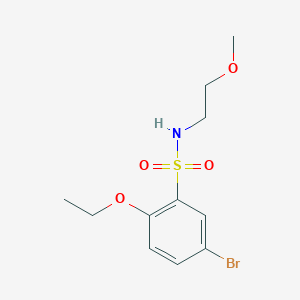
![N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B256468.png)
